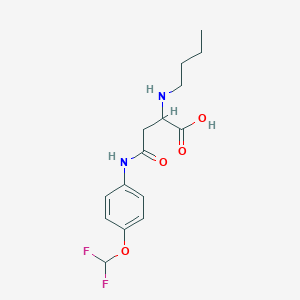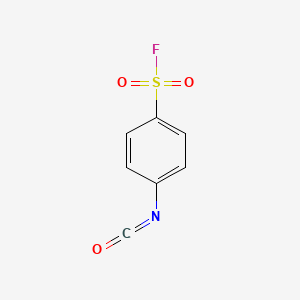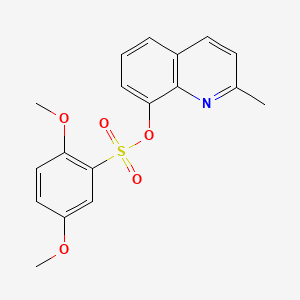
2-(Butylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Butylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid, also known as BAY 87-2243, is a small molecule inhibitor that targets hypoxia-inducible factor (HIF)-1α. HIF-1α is a transcription factor that plays a crucial role in the adaptation of cells to hypoxia, or low oxygen levels. BAY 87-2243 has been shown to inhibit the growth of cancer cells both in vitro and in vivo, making it a promising candidate for cancer therapy.
Scientific Research Applications
Molecular Docking and Structural Studies
Research on structurally related compounds, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, reveals insights into the molecular docking and vibrational, structural, electronic, and optical properties of these compounds. They have been studied using experimental spectroscopy and theoretical calculations, indicating potential applications in nonlinear optical materials and biological activities, including inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Synthetic Applications
Research on similar compounds, such as various 2,3-diaminoalkanoic acid derivatives, demonstrates their utility in synthesizing derivatives of 1,2-ethylenediamines, diaminopropanols, higher 2,3-diaminoalkanoic acids, and α-(methylamino) acids. These findings suggest potential applications of 2-(Butylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid in synthesizing novel chemical compounds (Pfammatter & Seebach, 1991).
Applications in ELISA Development
Research involving haptens structurally similar to the compound , such as 4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, has been applied in developing sensitive ELISAs for detecting insecticide residues in fruits. This suggests potential applications in analytical chemistry for residue detection (Zhang et al., 2008).
Synthesis Methods
The compound's derivatives have been synthesized using microwave-assisted aldol-condensation, indicating the compound's utility as an intermediate for further derivatization in synthetic chemistry (Uguen et al., 2021).
properties
IUPAC Name |
2-(butylamino)-4-[4-(difluoromethoxy)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O4/c1-2-3-8-18-12(14(21)22)9-13(20)19-10-4-6-11(7-5-10)23-15(16)17/h4-7,12,15,18H,2-3,8-9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSHLAVEKZVMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2732077.png)
![N-(4-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2732078.png)


![1-(3-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2732081.png)


![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2732086.png)


![2-phenyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2732091.png)

![tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2732098.png)